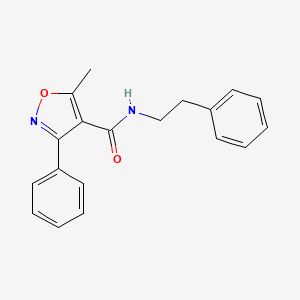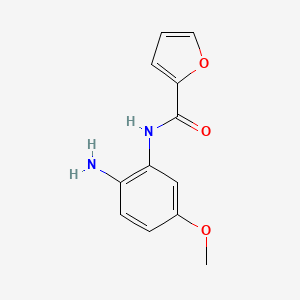
N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential neuroprotective properties. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B is not fully understood, but it is believed to work by inhibiting the activity of a family of enzymes known as matrix metalloproteinases (MMPs). MMPs are involved in a variety of physiological processes, including tissue remodeling and inflammation. By inhibiting MMP activity, N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B may help to reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to increase the levels of certain proteins involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of MMPs in neurodegenerative diseases. However, one of the limitations of N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B is that it has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B. One area of focus is the development of more potent and selective MMP inhibitors based on the structure of N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B. Another area of focus is the investigation of the potential therapeutic applications of N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B in the treatment of neurodegenerative diseases. Finally, there is ongoing research into the biochemical and physiological effects of N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B, which may help to further elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with N,N-dimethylglycine methyl ester in the presence of a base catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B. The overall yield of this process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N~1~-(5-chloro-2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide 3466B has been the subject of extensive scientific research due to its potential neuroprotective properties. It has been shown to protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)7-11(15)13-9-6-8(12)4-5-10(9)16-3/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRTFHKQRCMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(dimethylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)